molecular formula C6H12O3 B1205302 2-Hydroxy-4-methylpentanoic acid CAS No. 498-36-2

2-Hydroxy-4-methylpentanoic acid

Cat. No. B1205302
Key on ui cas rn: 498-36-2
M. Wt: 132.16 g/mol
InChI Key: LVRFTAZAXQPQHI-UHFFFAOYSA-N
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Patent
US07273734B2

Procedure details

210 parts by weight of this glucose was mixed with 11,600 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 116 parts by weight of a pre-culture fluid of 2-hydroxyisocaproic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 3 days. Thereafter, the procedure in Example 1 was repeated to collect 9 parts by weight of 2-hydroxyisocaproic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[CH:2][C@@H:3]([C@H:5]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H:17]([C:20]([OH:22])=[O:21])[CH2:18]S.C(=O)([O-])[O-:24].[Ca+2]>>[OH:24][CH:17]([CH2:18][CH:3]([CH3:5])[CH3:2])[C:20]([OH:22])=[O:21] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N[C@@H](CS)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture formed
ADDITION
Type
ADDITION
Details
was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)
Duration
10 min
ADDITION
Type
ADDITION
Details
Thereafter, the culture medium treated

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07273734B2

Procedure details

210 parts by weight of this glucose was mixed with 11,600 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 116 parts by weight of a pre-culture fluid of 2-hydroxyisocaproic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 3 days. Thereafter, the procedure in Example 1 was repeated to collect 9 parts by weight of 2-hydroxyisocaproic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[CH:2][C@@H:3]([C@H:5]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H:17]([C:20]([OH:22])=[O:21])[CH2:18]S.C(=O)([O-])[O-:24].[Ca+2]>>[OH:24][CH:17]([CH2:18][CH:3]([CH3:5])[CH3:2])[C:20]([OH:22])=[O:21] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N[C@@H](CS)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture formed
ADDITION
Type
ADDITION
Details
was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)
Duration
10 min
ADDITION
Type
ADDITION
Details
Thereafter, the culture medium treated

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07273734B2

Procedure details

210 parts by weight of this glucose was mixed with 11,600 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 116 parts by weight of a pre-culture fluid of 2-hydroxyisocaproic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 3 days. Thereafter, the procedure in Example 1 was repeated to collect 9 parts by weight of 2-hydroxyisocaproic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[CH:2][C@@H:3]([C@H:5]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H:17]([C:20]([OH:22])=[O:21])[CH2:18]S.C(=O)([O-])[O-:24].[Ca+2]>>[OH:24][CH:17]([CH2:18][CH:3]([CH3:5])[CH3:2])[C:20]([OH:22])=[O:21] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N[C@@H](CS)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture formed
ADDITION
Type
ADDITION
Details
was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)
Duration
10 min
ADDITION
Type
ADDITION
Details
Thereafter, the culture medium treated

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07273734B2

Procedure details

210 parts by weight of this glucose was mixed with 11,600 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 116 parts by weight of a pre-culture fluid of 2-hydroxyisocaproic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 3 days. Thereafter, the procedure in Example 1 was repeated to collect 9 parts by weight of 2-hydroxyisocaproic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[CH:2][C@@H:3]([C@H:5]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H:17]([C:20]([OH:22])=[O:21])[CH2:18]S.C(=O)([O-])[O-:24].[Ca+2]>>[OH:24][CH:17]([CH2:18][CH:3]([CH3:5])[CH3:2])[C:20]([OH:22])=[O:21] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N[C@@H](CS)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture formed
ADDITION
Type
ADDITION
Details
was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)
Duration
10 min
ADDITION
Type
ADDITION
Details
Thereafter, the culture medium treated

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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